REACTION_SMILES
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[CH2:20]([CH3:21])[Si:22]([O:23][CH:24]1[CH2:25][CH2:26][CH:27]([OH:30])[CH2:28][CH2:29]1)([CH2:31][CH3:32])[CH2:33][CH3:34].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[I:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[S:8]([O-:9])(=[O:10])=[O:11].[Na+:12].[Na+:13].[Na+:14].[O-:15][S:16](=[O:17])(=[O:18])[O-:19]>>[CH2:20]([CH3:21])[Si:22]([O:23][CH:24]1[CH2:25][CH2:26][C:27](=[O:30])[CH2:28][CH2:29]1)([CH2:31][CH3:32])[CH2:33][CH3:34]
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Name
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CC[Si](CC)(CC)OC1CCC(O)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Si](CC)(CC)OC1CCC(O)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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O=S(=O)([O-])c1ccccc1I
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=S(=O)([O-])c1ccccc1I
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
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Name
|
|
Type
|
product
|
Smiles
|
CC[Si](CC)(CC)OC1CCC(=O)CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |